3-(methylamino)benzene-1-thiol
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Overview
Description
3-(methylamino)benzene-1-thiol is an aromatic thiol compound characterized by the presence of a thiol group (-SH) and a methylamino group (-NHCH3) attached to a benzene ring. This compound is known for its unique chemical properties and versatility in various scientific research applications, including drug development, organic synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)benzene-1-thiol can be achieved through several methods:
Aryl Magnesium Halides Method: This method involves the interaction of aryl magnesium halides with elemental sulfur, followed by the decomposition of the resulting halothiolates with diluted acids or water.
CuI-Catalyzed Cross-Coupling Reaction: Aryl iodides undergo a CuI-catalyzed cross-coupling reaction with elemental sulfur in the presence of potassium carbonate, followed by treatment with sodium borohydride or triphenylphosphine to yield aromatic thiols.
High-Temperature Reactions: Halogenated aromatic hydrocarbons react with hydrogen sulfide at high temperatures to produce aryl thiols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
3-(methylamino)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Bromine, iodine
Reducing Agents: Zinc, acid
Nucleophiles: Thiol group (-SH)
Major Products Formed
Disulfides: Formed from the oxidation of thiols
Thiols: Formed from the reduction of disulfides
Scientific Research Applications
3-(methylamino)benzene-1-thiol is extensively used in scientific research due to its unique properties:
Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It is used in the synthesis of various organic molecules and as a catalyst in chemical reactions.
Catalysis: Its thiol group makes it an effective catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(methylamino)benzene-1-thiol involves its interaction with molecular targets through its thiol and methylamino groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, thereby influencing the pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: An aromatic thiol with a similar structure but without the methylamino group.
2-mercaptobenzothiazole: Contains a thiol group and a thiazole ring, used in rubber vulcanization.
4-aminothiophenol: Similar structure with an amino group instead of a methylamino group.
Uniqueness
3-(methylamino)benzene-1-thiol is unique due to the presence of both a thiol group and a methylamino group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
95901-61-4 |
---|---|
Molecular Formula |
C7H9NS |
Molecular Weight |
139.22 g/mol |
IUPAC Name |
3-(methylamino)benzenethiol |
InChI |
InChI=1S/C7H9NS/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3 |
InChI Key |
QXGLQLQLMHRAED-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)S |
Purity |
95 |
Origin of Product |
United States |
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